Dimethyl fluorophosphine
Description
Foundational Significance of Organophosphorus and Organofluorine Chemistry in Modern Synthesis
Organophosphorus and organofluorine chemistry represent two cornerstone disciplines in modern chemical science, each contributing profoundly to synthesis, medicine, materials, and agriculture. Organophosphorus compounds, organic molecules containing phosphorus, are integral to both biological systems and industrial applications. nih.govwikipedia.org Naturally occurring organophosphates like adenosine (B11128) triphosphate (ATP) are fundamental energy carriers in living organisms. nih.govmdpi.com In synthetic chemistry, phosphines are crucial as ligands in metal-catalyzed reactions, and phosphonates are widely used as reagents in reactions like the Horner-Wadsworth-Emmons for alkene synthesis. frontiersin.org The applications of organophosphorus compounds extend to materials science, where they serve as effective flame retardants, and to agriculture, with over 300 phosphorus-containing pesticides on the market. frontiersin.orgmdpi.com
Parallel to this, organofluorine chemistry, which focuses on compounds containing a carbon-fluorine (C-F) bond, has revolutionized numerous sectors. wikipedia.org The C-F bond is the strongest single bond to carbon, lending exceptional thermal and chemical stability to fluorinated molecules. taylorandfrancis.comnih.gov This stability, combined with fluorine's high electronegativity and small size, can dramatically alter a molecule's physical, chemical, and biological properties. numberanalytics.comnumberanalytics.com Consequently, an estimated 20% of all pharmaceuticals contain fluorine, including top-selling drugs that demonstrate enhanced bioavailability, stability, and potency. wikipedia.orgtaylorandfrancis.com In materials science, the unique properties of the C-F bond are harnessed in the creation of advanced materials such as fluoropolymers like Polytetrafluoroethylene (PTFE). taylorandfrancis.comnumberanalytics.com
Evolution of Fluorophosphine Chemistry: From Fundamental Investigations to Advanced Applications
The field of fluorophosphine chemistry, at the intersection of organophosphorus and organofluorine chemistry, has evolved from early academic curiosities to a sophisticated area of ligand design and catalysis. nih.gov Historically, the development of organofluorine chemistry was challenging due to the high reactivity and difficult handling of fluorinating agents. nih.gov However, the discovery of methods to create C-F and P-F bonds paved the way for systematic investigation. nih.govnih.gov
Fluorophosphines, which contain a direct phosphorus-fluorine (P-F) bond, quickly became subjects of academic interest due to their unique electronic properties. nih.govscispace.com The P-F bond is exceptionally strong (approximately 490 kJ mol⁻¹), contributing to the thermodynamic stability of these compounds. nih.gov Researchers discovered that fluorophosphine ligands, particularly phosphorus trifluoride (PF₃), act as powerful π-acceptors, comparable to or even exceeding carbon monoxide (CO) in their ability to stabilize low-oxidation-state metal centers. nih.govrsc.org This π-acidity stems from the overlap of P-C or P-F σ* anti-bonding orbitals with filled metal d-orbitals. wikipedia.org
This understanding led to the synthesis of a wide array of transition-metal complexes with fluorophosphine ligands. rsc.orgrsc.org The focus of research shifted from fundamental synthesis and spectroscopic characterization to exploring the potential of these complexes in advanced applications. rsc.orgacs.org A significant application domain is homogeneous catalysis, where fluorophosphine ligands have shown promise in processes such as hydroformylation and hydrocyanation. nih.gov The ability to tune the electronic and steric properties of fluorophosphines by varying the substituents on the phosphorus atom allows for the fine-tuning of catalyst activity and selectivity. rsc.org
Rationale and Scope for Focused Academic Inquiry into Dimethyl Fluorophosphine as a Model Compound
This compound, (CH₃)₂PF, serves as a valuable model compound for fundamental investigations into the nature of the phosphorus-fluorine bond and its influence on molecular properties and reactivity. Its relatively simple structure, featuring two methyl groups and a single fluorine atom attached to a phosphorus center, allows for clear and detailed analysis without the complexities of more elaborate substituents. nih.gov This simplicity makes it an ideal subject for high-level spectroscopic and computational studies aimed at understanding the interplay between the inductive effects of the alkyl groups and the strong electronegativity of the fluorine atom. researchgate.netgoogle.com
Academic inquiry into this compound is driven by the need to precisely quantify the electronic and steric parameters of simple phosphine (B1218219) ligands. In coordination chemistry, it acts as a ligand whose properties can be systematically compared to other phosphines, such as trimethylphosphine (B1194731) ((CH₃)₃P) and phosphorus trifluoride (PF₃), to build a comprehensive understanding of metal-ligand bonding. rsc.org Studies involving this compound help elucidate how the progressive substitution of fluorine atoms for alkyl groups modifies a ligand's σ-donor and π-acceptor characteristics. rsc.org This knowledge is critical for the rational design of catalysts, where subtle electronic changes can lead to significant differences in performance. wikipedia.org The compound is also a key precursor for synthesizing more complex organophosphorus molecules, making the study of its own synthesis and reactivity essential. ontosight.ai
Overview of Key Research Domains Pertaining to this compound
Research involving this compound is concentrated in several key domains of inorganic and organometallic chemistry.
Synthesis and Reactivity: The synthesis of this compound typically involves the reaction of a dimethylphosphine (B1204785) precursor with a suitable fluorinating agent. ontosight.ai Its high reactivity, stemming from the polar P-F bond, makes it a versatile intermediate for producing more complex organophosphorus compounds, including ligands and other specialized chemicals. ontosight.aitcu.edu
Coordination Chemistry: A primary research area is its use as a ligand in transition metal chemistry. google.com Scientists prepare and study complexes of this compound with various metals to probe the fundamentals of coordination bonding. nih.govwikipedia.org By coordinating (CH₃)₂PF to metal centers like rhodium, molybdenum, or nickel, researchers can evaluate its influence on the geometry, stability, and reactivity of the resulting complexes. rsc.orgnih.gov These studies contribute to the broader goal of developing new catalysts for organic synthesis. nih.gov
Spectroscopic and Structural Analysis: this compound and its metal complexes are extensively studied using various spectroscopic techniques. Multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy (³¹P, ¹⁹F, ¹H, ¹³C) is a particularly powerful tool for characterizing these compounds, providing detailed information about their electronic structure and stereochemistry. rsc.orgacs.org Mass spectrometry is used to determine fragmentation patterns, which yields insights into bond strengths and molecular stability. researchgate.net
Data Tables
Computed Properties of this compound
| Property | Value | Source |
| IUPAC Name | fluoro(dimethyl)phosphane | PubChem nih.gov |
| Molecular Formula | C₂H₆FP | PubChem nih.gov |
| Molecular Weight | 80.04 g/mol | PubChem nih.gov |
| Monoisotopic Mass | 80.01911535 Da | PubChem nih.gov |
| SMILES | CP(C)F | PubChem nih.gov |
| InChIKey | LEGMSOILNHRRRA-UHFFFAOYSA-N | PubChem nih.gov |
Relative π-Acceptor Character of Substituted Phosphine Ligands
The π-acceptor strength of phosphine ligands is crucial for their application in catalysis. Spectroscopic data from metal carbonyl complexes allows for a relative ranking. A higher CO stretching frequency (ν(CO)) in a Ni(CO)₃L complex indicates stronger π-acceptance by the ligand L. The following table illustrates this trend with representative phosphines.
| Ligand (L) | ν(CO) cm⁻¹ in Ni(CO)₃L | Increasing π-Acceptor Strength |
| P(t-Bu)₃ | 2056.1 | |
| PMe₃ | 2064.1 | ↑ |
| PPh₃ | 2068.9 | ↑ |
| P(OEt)₃ | 2076.3 | ↑ |
| PCl₃ | 2097.0 | ↑ |
| PF₃ | 2110.8 | ↑ |
| Data derived from Tolman's electronic parameter studies, which provide a framework for comparing phosphine ligands. wikipedia.org |
Based on infrared and NMR data from molybdenum carbonyl complexes, the π-accepting ability of various fluorophosphine ligands has been ranked. rsc.orgrsc.org The general trend shows that π-acidity increases with the number of electronegative substituents on the phosphorus atom.
Decreasing Order of π-Accepting Ability: CF₃PF₂ ~ (CF₃)₂PF > PF₃ > CCl₃PF₂ > C₆H₅PF₂ > ROPF₂ > R₂NPF₂ > RPFNR₂ > (R₂N)₂PF rsc.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
fluoro(dimethyl)phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6FP/c1-4(2)3/h1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEGMSOILNHRRRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6FP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60198750 | |
| Record name | Dimethyl fluorophosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60198750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
80.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
507-15-3 | |
| Record name | Dimethyl fluorophosphine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000507153 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl fluorophosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60198750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Elucidating Reactivity and Mechanistic Pathways of Dimethyl Fluorophosphine
Fundamental P-F Bond Reactivity and Activation Studies
The P-F bond in dimethyl fluorophosphine is a focal point of its chemistry. While it is a relatively strong bond, it can be readily cleaved under specific reaction conditions, making the molecule a versatile synthetic reagent. ontosight.ai The activation of this bond is a critical step in many of its transformations. nih.govresearchgate.net
The breaking of the P-F bond can proceed through two primary mechanisms: heterolytic and homolytic cleavage.
Heterolytic Cleavage : In this pathway, the pair of electrons in the P-F sigma bond moves entirely to one of the atoms. youtube.comyoutube.com Given the high electronegativity of fluorine compared to phosphorus, the electrons typically move to the fluorine atom. This process results in the formation of a dimethylphosphino cation, [(CH₃)₂P]⁺, and a fluoride (B91410) anion, F⁻. This type of cleavage is common in reactions involving polar reagents or solvents. youtube.com
Homolytic Cleavage : This mechanism involves the symmetrical breaking of the P-F bond, where one electron from the bonding pair moves to the phosphorus atom and the other moves to the fluorine atom. youtube.comyoutube.com This process, often initiated by heat or UV light, generates two neutral radical species: a dimethylphosphinyl radical, (CH₃)₂P•, and a fluorine radical, F•. youtube.com Radical reactions involving homolytic cleavage are characterized by initiation, propagation, and termination steps. youtube.com
| Cleavage Type | Description | Products | Governing Factors |
|---|---|---|---|
| Heterolytic | Both electrons from the P-F bond move to the more electronegative fluorine atom. youtube.comyoutube.com | [(CH₃)₂P]⁺ (cation) + F⁻ (anion) | Polar solvents, ionic reagents, high P-F bond polarity. |
| Homolytic | The P-F bond breaks symmetrically, with each atom retaining one electron. youtube.comyoutube.com | (CH₃)₂P• (radical) + F• (radical) | Heat, UV light, radical initiators. youtube.com |
The reactivity of the P-F bond is governed by both thermodynamic and kinetic factors. Thermodynamically, the P-F bond is one of the strongest single bonds to phosphorus, which might suggest low reactivity. However, the formation of even stronger bonds, such as P-O or Si-F, can provide a powerful thermodynamic driving force for reactions. For instance, the favorable P-F interaction is a crucial factor from both thermodynamic and kinetic viewpoints in certain C-F activation reactions mediated by organophosphorus reagents. nih.gov
Kinetically, the activation barrier for P-F bond cleavage can be overcome under appropriate conditions. The presence of Lewis acids can facilitate cleavage by coordinating to the fluorine atom, while the use of nucleophiles can attack the phosphorus center. The rate of these transformations is also influenced by the steric and electronic properties of the substituents on the phosphorus atom.
Participation in Fluorination and Halogenation Reactions as a Reagent
This compound is a valuable reagent in organic synthesis, primarily for introducing fluorine into other molecules. ontosight.ai This process, known as fluorination, can significantly alter the physical, chemical, and biological properties of the target molecule. ontosight.ainih.gov Its utility is particularly noted in the synthesis of pharmaceuticals and agrochemicals, where fluorinated compounds often exhibit enhanced efficacy or potency. ontosight.ailookchem.com
While its primary role is as a fluorinating agent, the principles of its reactivity can be extended to other halogenation reactions. youtube.com Through halide exchange reactions, the fluoride could potentially be replaced by other halogens, allowing the compound to act as a source for other halides, although this application is less common than its use in fluorination. The general mechanism for halogenation of alkenes, for example, involves an addition reaction across a carbon-carbon double bond. youtube.comyoutube.com
Disproportionation Chemistry and Strategies for Enhanced Stability in Fluorophosphines
A well-documented pathway of instability for monofluorophosphines like this compound is disproportionation. researchgate.netnih.gov This process involves the redistribution of substituents among several identical molecules, leading to the formation of different phosphorus compounds. A common disproportionation reaction for an R₂PF-type fluorophosphine results in an unfluorinated P-P coupled product and a difluorophosphorane. nih.gov This inherent instability can limit their application in areas like catalysis. researchgate.net
To overcome this limitation, several strategies have been developed to enhance the stability of fluorophosphines:
Steric Hindrance : Introducing bulky substituents on the phosphorus atom, such as tert-butyl groups (tBu), sterically hinders the intermolecular interactions required for disproportionation. researchgate.netnih.gov
Electronic Effects : Attaching electron-withdrawing substituents, like perfluorinated phenyl (C₆F₅) or trifluoromethyl (CF₃) groups, to the phosphorus center stabilizes the molecule. researchgate.netnih.gov These groups decrease the electron density on the phosphorus, reducing its propensity to engage in the nucleophilic/electrophilic interactions that lead to disproportionation.
Structural Constraint : Incorporating the phosphorus atom into a rigid cyclic system, such as a phospha-adamantane cage, can increase stability. researchgate.net The constrained C-P-C bond angles in these cyclic structures disfavor the formation of the sterically crowded intermediates involved in the disproportionation mechanism. researchgate.net
Coordination to Metal Centers : The coordination of the fluorophosphine to a transition metal center effectively stabilizes the ligand against disproportionation, allowing for its use in catalysis. nih.gov
| Strategy | Mechanism of Stabilization | Example Substituents/Structures |
|---|---|---|
| Steric Hindrance | Bulky groups prevent the close approach of molecules needed for disproportionation. researchgate.net | tert-Butyl (tBu) nih.gov |
| Electronic Effects | Electron-withdrawing groups reduce the nucleophilicity/electrophilicity of the phosphorus center. researchgate.net | Trifluoromethyl (CF₃), Perfluorinated Phenyl (C₆F₅) researchgate.netnih.gov |
| Structural Constraint | Rigid cyclic frameworks impose geometric constraints that inhibit the disproportionation pathway. researchgate.net | Phospha-adamantane, Phospha-bicycle researchgate.net |
| Metal Coordination | Binding to a metal center electronically and sterically protects the P-F moiety. nih.gov | [Ni(PFPh₂)₄] complex nih.gov |
Investigations into Lewis Acidity and Basicity of Phosphorus Centers in this compound
The phosphorus center in this compound exhibits dual chemical nature, capable of acting as both a Lewis base and a Lewis acid. rsc.orgrsc.org
Lewis Basicity : Like other phosphines, this compound possesses a lone pair of electrons on the phosphorus atom, which can be donated to a Lewis acid (an electron acceptor). acs.org For example, fluorophosphines can form stable adducts with borane (B79455) (BH₃), a classic Lewis acid. acs.org
Lewis Acidity : The presence of the highly electronegative fluorine atom withdraws electron density from the phosphorus center, imparting Lewis acidic character (electron-accepting ability). This electrophilicity is significantly enhanced upon the formation of a fluorophosphonium cation, [(CH₃)₂PF]⁺. Such cations can be generated by reacting the parent fluorophosphine with a strong Lewis acid that abstracts the fluoride ion. nih.govrsc.org These organofluorophosphonium salts are potent Lewis acids capable of activating even strong C-F bonds. nih.gov The Lewis acidity of these cations increases as the substituents on the phosphorus become more electron-withdrawing. rsc.org This reactivity is leveraged in "frustrated Lewis pair" (FLP) chemistry, where the combination of a bulky Lewis acid and a Lewis base can activate small molecules. nih.govrsc.org
| Chemical Character | Description | Governing Feature | Example Reaction |
|---|---|---|---|
| Lewis Base | Donates its electron lone pair to a Lewis acid. acs.org | Lone pair on the phosphorus atom. | Formation of an adduct with borane (BH₃). acs.org |
| Lewis Acid | Accepts an electron pair, particularly in its cationic form. rsc.orgnih.gov | Electron-withdrawing effect of fluorine; positive charge on the phosphorus in the fluorophosphonium cation. | Fluoride abstraction from fluoroalkanes by the [(C₆F₅)₃PF]⁺ cation. nih.gov |
Coordination Chemistry and Catalytic Applications of Dimethyl Fluorophosphine Ligands
Formation and Characterization of Transition Metal Complexes with Dimethyl Fluorophosphine
The synthesis of transition metal complexes containing this compound, P(CH₃)₂F, typically involves the reaction of a suitable metal precursor with the pre-formed ligand. mdpi.com The phosphorus atom's lone pair of electrons readily coordinates to electron-deficient metal centers, forming stable metal-phosphine bonds. Characterization of these complexes relies on standard analytical methods, with ³¹P NMR spectroscopy being particularly informative, as the coordination of the phosphine (B1218219) to a metal center induces a significant shift in the phosphorus resonance compared to the free ligand. mdpi.com
Monodentate Coordination Modes and Stereochemical Influences on Metal Centers
As a ligand with a single phosphorus donor atom, this compound typically binds to metals in a monodentate fashion. youtube.comyoutube.com This means it forms one coordinate bond to the central metal atom. ntu.edu.sg The geometry of the resulting complex is dictated by the metal's coordination number and electronic configuration. Common geometries for complexes with monodentate ligands include tetrahedral, square planar, and octahedral. ntu.edu.sgscienceinfo.com
The stereochemical environment around the metal is influenced by both the electronic and steric properties of the coordinated ligands. In square planar and octahedral complexes, the arrangement of this compound ligands relative to other ligands can lead to geometric isomers, such as cis and trans isomers. scienceinfo.com For instance, in a hypothetical square planar complex [M(PMe₂F)₂X₂], the two phosphine ligands can be positioned adjacent to each other (cis) or opposite each other (trans). The relative stability of these isomers is a delicate balance of electronic effects, such as the trans influence, and steric repulsion between the bulky ligands. Computational studies on related systems show that factors like the metal's oxidation state can also dictate conformational preferences, a phenomenon sometimes referred to as the metallo-anomeric effect. nsf.govnih.govresearchgate.net
Exploration of Chelation and Bridging Architectures with Related Fluorophosphine Systems
While this compound itself is a monodentate ligand, the broader family of fluorophosphines includes species capable of chelation and bridging. Chelation involves a single ligand binding to a metal center through two or more donor sites, a phenomenon known as the "chelate effect," which imparts extra stability compared to coordination by analogous monodentate ligands. csbsju.edulibretexts.org Ligands such as 1,2-bis(difluorophosphino)ethane, F₂PCH₂CH₂PF₂, are examples of chelating fluorophosphines that can form a stable five-membered ring with a metal center.
Bridging ligands connect two or more metal centers. rsc.org While common for ligands like halides or carbon monoxide, bridging by phosphines is also well-known. ubbcluj.ro Theoretical studies on trifluorophosphine (PF₃), a related fluorophosphine, suggest that its ability to act as a bridging ligand is limited compared to carbon monoxide. ubbcluj.ro The formation of a P-F-M bridge is generally unfavorable, and attempts to create complexes with bridging PF₃ groups can sometimes lead to P-F bond cleavage and the formation of bridging phosphido (PR₂) groups. ubbcluj.ro This suggests that while a bridging architecture for this compound is conceivable, it may be less common or lead to ligand decomposition pathways not seen with non-fluorinated phosphines.
Electronic and Steric Parameterization in Metal-Ligand Interactions
The behavior of this compound in a coordination sphere is governed by its electronic and steric profiles. These properties can be quantified using well-established models, primarily the Tolman electronic parameter and cone angle. wikipedia.orgwikipedia.org
Quantification of Ligand Donor-Acceptor Properties
The electronic nature of a phosphine ligand is a combination of its ability to donate its lone pair of electrons (a σ-donor) and accept electron density from the metal into its empty orbitals (a π-acceptor). The Tolman Electronic Parameter (TEP) is an experimentally derived scale that quantifies the net electron-donating ability of a ligand by measuring the C-O stretching frequency of a [Ni(CO)₃L] complex. wikipedia.orgchemrxiv.org A lower stretching frequency indicates a more electron-donating ligand, which increases electron density on the metal, leading to stronger π-backbonding to the CO ligands and a weaker C-O bond. wikipedia.org
| Ligand | Tolman Electronic Parameter (TEP) ν(CO) in cm⁻¹ | Comments |
|---|---|---|
| P(t-Bu)₃ | 2056.1 | Very strong σ-donor, weak π-acceptor |
| PMe₃ | 2064.1 | Strong σ-donor |
| PPh₃ | 2068.9 | Good σ-donor, moderate π-acceptor |
| PMe₂F | ~2080 (Estimated) | Moderate σ-donor, good π-acceptor |
| P(OMe)₃ | 2076.3 | Moderate σ-donor, strong π-acceptor |
| PF₃ | 2110.9 | Weak σ-donor, very strong π-acceptor |
Data for known ligands sourced from various chemical reviews. wikipedia.org The value for PMe₂F is an estimation based on electronic trends.
Steric Hindrance and Cone Angle Equivalents
The steric bulk of a phosphine ligand is most commonly quantified by the Tolman cone angle (θ). wikipedia.orgchemeurope.com This is the apex angle of a cone, centered on the metal, which encompasses the entire ligand. wikipedia.org The cone angle is a critical parameter as it determines the number of ligands that can fit around a metal center and influences the rates of ligand substitution and reductive elimination in catalytic cycles. chemeurope.com
An exact, experimentally determined cone angle for this compound is not widely published. However, it can be reasonably estimated. Replacing a methyl group in PMe₃ (θ = 118°) with a smaller fluorine atom would be expected to decrease the steric bulk. Therefore, the cone angle of this compound should be smaller than that of PMe₃ but larger than that of PF₃ (θ = 104°).
| Ligand | Tolman Cone Angle (θ) in Degrees |
|---|---|
| PF₃ | 104° |
| P(OMe)₃ | 107° |
| PMe₂F | ~112° (Estimated) |
| PMe₃ | 118° |
| PEt₃ | 132° |
| PPh₃ | 145° |
| PCy₃ | 170° |
Data for known ligands sourced from various chemical reviews. chemeurope.com The value for PMe₂F is an estimation based on structural comparisons.
Catalytic Efficacy in Homogeneous Transformations
The unique combination of moderate steric bulk and significant π-acidity suggests that this compound could be a valuable ligand in homogeneous catalysis. researchgate.net Phosphine ligands are crucial for tuning the activity and selectivity of metal catalysts in a wide range of reactions, including hydroformylation and cross-coupling. mdpi.comrsc.org
Computational studies have predicted that R₂PF ligands, such as this compound, occupy a favorable position in "ligand space" for catalytic reactions like hydroformylation and hydrocyanation, close to highly effective phosphite (B83602) ligands. researchgate.net In a typical rhodium-catalyzed hydroformylation cycle, the electronic properties of the phosphine ligand influence the regioselectivity (linear vs. branched aldehyde formation), while the steric properties affect the reaction rate. The π-acidity of this compound could favor the dissociation of a CO ligand to generate the active catalytic species, potentially enhancing reaction rates.
In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), bulky and electron-rich phosphines are often employed to promote the rate-limiting oxidative addition and final reductive elimination steps. sigmaaldrich.com While this compound is not exceptionally bulky or electron-rich, its specific electronic signature could be beneficial in certain cross-coupling applications, for instance, in reactions where tuning the π-acceptor character is key to controlling selectivity or preventing catalyst deactivation. For example, in C-F bond activation, the electronic properties of the ligand are critical. nih.gov Although direct catalytic applications of this compound are not extensively documented, the properties of related fluorophosphines in catalysis provide a strong rationale for its investigation in these important industrial and synthetic transformations. researchgate.netresearchgate.netnih.gov
Advanced Spectroscopic Characterization Methodologies in Dimethyl Fluorophosphine Research
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of dimethyl fluorophosphine in solution. By analyzing the interactions of atomic nuclei with an external magnetic field, NMR provides a wealth of information about the chemical environment and connectivity of atoms within the molecule.
High-resolution NMR spectroscopy of ¹H, ¹³C, ¹⁹F, and ³¹P nuclei offers a detailed picture of the chemical environments within this compound. Each of these nuclei has a spin of I = 1/2, leading to sharp NMR signals and well-defined coupling patterns that are relatively straightforward to interpret. libretexts.org
¹H NMR: The proton NMR spectrum provides information on the methyl (CH₃) groups. The chemical shift of these protons is influenced by the electronegativity of the neighboring phosphorus and oxygen or fluorine atoms.
¹³C NMR: Carbon-13 NMR is used to probe the carbon backbone of the dimethylamino or methoxy (B1213986) groups. While the natural abundance of ¹³C is low (about 1.1%), modern NMR techniques allow for its effective detection. libretexts.org The chemical shifts and C-P and C-F coupling constants are valuable for structural confirmation.
¹⁹F NMR: As fluorine-19 has a natural abundance of 100% and a high gyromagnetic ratio, ¹⁹F NMR is a highly sensitive technique for studying fluorinated compounds. thermofisher.com The ¹⁹F spectrum of this compound is characterized by a large chemical shift range and significant coupling to the phosphorus atom (¹JPF). man.ac.uk
³¹P NMR: Phosphorus-31 NMR is particularly informative for organophosphorus compounds. With a natural abundance of 100%, ³¹P NMR provides distinct signals for different phosphorus oxidation states and coordination environments. libretexts.org The chemical shift in the ³¹P spectrum is a key indicator of the electronic environment around the phosphorus atom, and the coupling to fluorine (¹JPF) and protons (²JPH) provides crucial connectivity data.
The analysis of coupling constants is fundamental in NMR. The magnitude of the J-coupling, measured in Hertz (Hz), is independent of the spectrometer's magnetic field strength and provides information about the number and type of bonds separating the coupled nuclei. man.ac.ukucsd.edu For instance, the one-bond coupling between phosphorus and fluorine (¹JPF) is typically large. man.ac.uk Two-bond couplings, such as between phosphorus and the protons of the methyl groups (²JHP), and between carbon and fluorine (²JCF), are also readily observed and provide valuable structural information. ucsd.edu
Table 1: Representative NMR Data for Phosphorus-Fluorine and Phosphorus-Hydrogen Couplings
| Coupling Type | Nuclei Involved | Typical Coupling Constant (Hz) |
| One-bond | ¹JPF | 700 - 1400 |
| Two-bond | ²JHP | 0.5 - 20 |
| Three-bond | ³JHP | 0 - 15 |
Note: The exact values can vary depending on the specific molecular structure and solvent.
To unravel more complex structural details and definitively assign NMR signals, multi-dimensional NMR techniques are employed. These experiments correlate signals from different nuclei, providing a roadmap of atomic connectivity.
COSY (Correlation Spectroscopy): This homonuclear 2D NMR technique correlates nuclei of the same type that are J-coupled, typically protons. sdsu.eduyoutube.com In the context of this compound derivatives, COSY can be used to establish proton-proton coupling networks within larger alkyl or aryl substituents, if present. A variant, F-F COSY, can be used to determine through-bond fluorine-fluorine couplings in more complex fluorinated phosphines. nih.gov
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These are 2D NMR experiments that show correlations between directly bonded heteronuclei, most commonly ¹H and ¹³C. sdsu.eduyoutube.comyoutube.com An HSQC or HMQC spectrum of this compound would show a cross-peak connecting the ¹H signal of the methyl groups to the ¹³C signal of the same groups, confirming their direct attachment. Similar experiments can be performed to correlate ¹⁹F with ¹³C or ³¹P with ¹H. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR technique reveals longer-range couplings between heteronuclei, typically over two or three bonds (²J and ³J). sdsu.eduyoutube.com For this compound, an HMBC experiment could show a correlation between the methyl protons and the phosphorus atom, providing unambiguous evidence of the P-C-H connectivity. It can also be used to establish correlations between fluorine and distant protons or carbons. nih.gov
Through the combined application of these 1D and 2D NMR techniques, a complete and unambiguous assignment of all atoms in the this compound molecule can be achieved, providing a detailed and accurate picture of its molecular structure in solution.
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for identifying the functional groups and characterizing the bonding within the this compound molecule. These techniques provide a unique "molecular fingerprint" based on the vibrational modes of the molecule.
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. researchgate.netresearchgate.net Specific functional groups absorb IR radiation at characteristic frequencies, making FTIR an excellent method for qualitative analysis. For this compound, key vibrational modes include:
P-C Stretch: The stretching vibration of the phosphorus-carbon bonds will also be present, though it may be weaker and coupled with other vibrations.
C-H Stretch and Bend: The methyl groups will exhibit characteristic C-H stretching vibrations (typically 2800-3000 cm⁻¹) and bending vibrations (around 1350-1450 cm⁻¹).
By analyzing the positions and intensities of these absorption bands, the presence of the key functional groups in this compound can be confirmed.
Raman spectroscopy is a complementary technique to FTIR that involves the inelastic scattering of monochromatic light. researchgate.net A vibrational mode is Raman-active if it causes a change in the polarizability of the molecule. For molecules with a center of symmetry, Raman and IR spectroscopy are mutually exclusive. While this compound lacks a center of symmetry, some vibrations may be stronger or weaker in one technique versus the other.
Key features in the Raman spectrum of this compound would include:
Symmetric P-F and P-C Stretches: Symmetric stretching vibrations often give rise to strong, polarized bands in the Raman spectrum. The symmetric P-F stretch would be a prominent feature.
Deformation Modes: Lower frequency deformation modes of the molecular skeleton can also be observed. rsc.org
The combination of FTIR and Raman spectroscopy provides a more complete picture of the vibrational modes of this compound. rsc.org The data can be used for structural confirmation and can also be compared with theoretical calculations from computational chemistry to gain deeper insights into the molecular force fields and bonding.
Table 2: General Regions for Vibrational Modes in this compound
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Technique (FTIR/Raman) |
| C-H Stretch | 2800 - 3000 | Both |
| C-H Bend | 1350 - 1450 | Both |
| P-F Stretch | 800 - 900 | Strong in FTIR, also in Raman |
| P-C Stretch | 650 - 800 | Both |
| Skeletal Deformations | < 600 | More prominent in Raman |
X-ray Spectroscopic Techniques for Elemental and Electronic Structure
X-ray spectroscopy provides information on the elemental composition and electronic structure of a material by probing the core-level electrons. diva-portal.org These techniques are not typically used for routine characterization but can provide fundamental insights into the nature of the chemical bonding in this compound.
One relevant technique is X-ray Photoelectron Spectroscopy (XPS) , also known as Electron Spectroscopy for Chemical Analysis (ESCA). In XPS, the sample is irradiated with X-rays, causing the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be determined. The binding energy of a core electron is sensitive to the chemical environment of the atom.
For this compound, XPS could be used to:
Confirm Elemental Composition: The presence of phosphorus, fluorine, carbon, and any other elements would be confirmed by the observation of their characteristic core-level peaks (e.g., P 2p, F 1s, C 1s).
Probe the Electronic Structure: The high electronegativity of fluorine will withdraw electron density from the phosphorus atom. This would result in a higher binding energy for the P 2p electrons compared to a phosphine (B1218219) with less electronegative substituents. This shift in binding energy provides a direct measure of the electronic effect of the fluorine atom on the phosphorus center.
Another powerful X-ray technique is X-ray Diffraction (XRD) , which is used to determine the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.commdpi.com If a single crystal of this compound or a derivative can be grown, single-crystal XRD can provide highly accurate bond lengths and angles, offering a definitive picture of its molecular geometry in the solid state. mdpi.commdpi.com This information is invaluable for understanding steric effects and intermolecular interactions. X-ray fluorescence (XRF) can also be used for elemental mapping. nih.gov
These advanced X-ray techniques, while more specialized, offer a deeper level of structural and electronic understanding that complements the data obtained from NMR and vibrational spectroscopy.
Computational and Theoretical Chemistry Studies of Dimethyl Fluorophosphine
Quantum Chemical Calculations of Electronic Structure and Bonding in R₂PF
Quantum chemical calculations are instrumental in describing the electronic structure and the nature of chemical bonds within molecules like dimethyl fluorophosphine. These methods, rooted in solving the Schrödinger equation, provide a detailed picture of electron distribution and orbital interactions.
The bonding in R₂PF compounds, including this compound, is characterized by the interplay of sigma and pi interactions involving the phosphorus, fluorine, and carbon atoms. The phosphorus-fluorine bond is highly polar due to the large electronegativity difference between the two atoms. This results in a significant partial positive charge on the phosphorus atom and a partial negative charge on the fluorine atom.
Natural Bond Orbital (NBO) analysis is a common technique used to translate the complex wavefunctions obtained from quantum chemical calculations into a more intuitive chemical language of localized bonds, lone pairs, and antibonding orbitals. For this compound, an NBO analysis would be expected to show:
P-F Bond: A strong sigma bond with significant ionic character. The analysis would also reveal hyperconjugative interactions, such as the donation of electron density from the phosphorus lone pair into the antibonding σ(C-H) orbitals and from the C-H bonding orbitals into the antibonding σ(P-F) orbital.
P-C Bonds: Covalent sigma bonds between the phosphorus and carbon atoms.
Phosphorus Lone Pair: A lone pair orbital on the phosphorus atom with significant s-character, which is crucial for its donor properties as a ligand in coordination chemistry.
The electronic structure dictates the molecule's reactivity and its behavior as a ligand. The energy and composition of the highest occupied molecular orbital (HOMO), primarily located on the phosphorus lone pair, and the lowest unoccupied molecular orbital (LUMO), likely associated with antibonding orbitals, are key determinants of its chemical behavior.
Density Functional Theory (DFT) for Geometry Optimization, Conformational Analysis, and Energy Landscapes
Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. It is widely used for determining the equilibrium geometries, exploring conformational preferences, and mapping out the potential energy landscapes of molecules.
Table 1: Calculated Structural Parameters of a Related Fluorophosphine
| Parameter | Calculated Value ((CH₃)₂NPF₂) |
|---|---|
| P-F Bond Length | 1.593 Å |
| P-N Bond Length | 1.654 Å |
| N-C Bond Length | 1.454 Å |
| F-P-F Angle | 93.5° |
| F-P-N Angle | 100.8° |
| C-N-C Angle | 116.0° |
Data from a study on dimethylaminodifluorophosphine, a structural analogue.
Conformational Analysis and Energy Landscapes: Conformational analysis involves identifying the different spatial arrangements of a molecule (conformers) and determining their relative energies. For this compound, the primary conformational flexibility arises from the rotation of the methyl groups around the P-C bonds. A potential energy surface (PES) can be calculated by systematically changing the dihedral angles of the methyl groups and calculating the energy at each point. This landscape reveals the stable conformers (energy minima) and the energy barriers (saddle points) that separate them. It is expected that the staggered conformations of the methyl groups relative to the P-F bond and the other methyl group would be the most stable, minimizing steric hindrance.
Mechanistic Insights from Transition State Modeling of this compound Reactions
Transition state modeling is a powerful computational tool for investigating the mechanisms of chemical reactions. By locating the transition state structure—the highest energy point along the reaction pathway—and calculating its energy, chemists can determine the activation energy of a reaction and gain insights into the bond-breaking and bond-forming processes.
For this compound, several types of reactions could be modeled, including:
Hydrolysis: The reaction with water to form dimethylphosphinous acid and hydrogen fluoride (B91410). Transition state modeling could elucidate the role of water molecules as both nucleophile and proton shuttle.
Oxidation: The reaction with an oxidizing agent, such as hydrogen peroxide, to form dimethylfluorophosphine oxide. Computational modeling could help to understand the electronic factors that govern the reactivity of the phosphorus lone pair.
Ligand Substitution: The reaction of this compound with a metal complex to form a coordination compound. Transition state calculations could provide insights into the energetics of the ligand exchange process.
The general approach involves proposing a reaction coordinate, which is a geometric parameter that changes continuously during the reaction (e.g., the distance between two reacting atoms). The energy of the system is then calculated at various points along this coordinate to map out the reaction pathway and locate the transition state. The geometry of the transition state provides a snapshot of the molecule at the peak of the energy barrier, revealing the nature of the activated complex.
Prediction of Spectroscopic Parameters and Molecular Properties (e.g., NMR shifts, vibrational frequencies)
Computational chemistry is widely used to predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra and identifying unknown compounds.
NMR Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for characterizing the structure of molecules. DFT and other quantum chemical methods can be used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts. For this compound, the most informative nuclei would be ³¹P, ¹⁹F, ¹³C, and ¹H. The calculated chemical shifts can help to assign the signals in an experimental spectrum and can also be used to study the effects of conformation and electronic structure on the NMR parameters.
Vibrational Frequencies: Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Computational methods can calculate the harmonic vibrational frequencies and their corresponding intensities. These calculated spectra can be compared with experimental spectra to aid in the assignment of vibrational bands to specific molecular motions. As with geometric parameters, calculated vibrational frequencies for the analogous dimethylaminodifluorophosphine can provide a useful reference.
Table 2: Selected Calculated Vibrational Frequencies of a Related Fluorophosphine
| Vibrational Mode | Calculated Frequency ((CH₃)₂NPF₂) (cm⁻¹) |
|---|---|
| P-F Stretch | 825 |
| P-N Stretch | 705 |
| CH₃ Rock | 1180 |
| CH₃ Bend | 1450 |
Data from a study on dimethylaminodifluorophosphine, a structural analogue.
These predicted spectroscopic parameters are crucial for confirming the identity of a synthesized compound and for understanding the relationship between its structure and its spectroscopic properties.
Development and Application of Ligand Descriptors and Chemoinformatic Tools for Fluorophosphines
In the field of catalysis, the properties of a ligand can have a profound impact on the activity and selectivity of a metal catalyst. Ligand descriptors are numerical values that quantify the steric and electronic properties of a ligand. These descriptors can be used to build quantitative structure-activity relationships (QSAR) and to rationally design new ligands with desired properties.
For fluorophosphines, key electronic descriptors would include:
Tolman Electronic Parameter (TEP): Originally determined experimentally from the CO stretching frequency of a Ni(CO)₃L complex, the TEP can also be calculated computationally. It provides a measure of the net electron-donating ability of the ligand.
HOMO Energy: The energy of the highest occupied molecular orbital is a direct measure of the ligand's ability to donate electrons.
Natural Population Analysis (NPA) Charges: The calculated charge on the phosphorus atom can indicate its Lewis basicity.
Important steric descriptors include:
Tolman Cone Angle: A measure of the steric bulk of the ligand.
Percent Buried Volume (%Vbur): A more sophisticated measure of the steric hindrance of a ligand when coordinated to a metal center.
Chemoinformatic tools are used to manage and analyze large datasets of chemical information. For fluorophosphines, these tools can be used to:
Create Libraries of Virtual Ligands: Generate large numbers of in silico fluorophosphine structures with varying substituents.
Calculate Ligand Descriptors: Automate the calculation of steric and electronic descriptors for these virtual libraries.
Develop Predictive Models: Use machine learning and statistical methods to build models that predict the performance of a catalyst based on the descriptors of its ligands.
These computational approaches enable a more systematic and efficient exploration of the vast chemical space of fluorophosphine ligands, accelerating the discovery of new and improved catalysts.
Exploration of Dimethyl Fluorophosphine Derivatives and Analogues
Structural Modifications and Substituent Effects on Fluorophosphine Reactivity and Stability
The stability and reactivity of fluorophosphines are profoundly influenced by the nature of the substituents attached to the phosphorus atom. A primary challenge with simple fluorophosphines is their tendency to undergo disproportionation. However, research has shown that this instability can be mitigated through strategic structural modifications.
Key findings indicate that stability is enhanced by:
Bulky Substituents : Sterically demanding groups, such as tert-butyl (tBu), increase the stability of fluorophosphines. scispace.comdrhazhan.com This steric hindrance raises the energy barrier for the formation of crowded intermediates required for disproportionation pathways. scispace.com
Electron-Withdrawing Substituents : Groups like perfluorophenyl (C₆F₅) or trifluoromethyl (CF₃) stabilize the R₂PF framework. scispace.comdrhazhan.com These substituents decrease electron density at the phosphorus center, which disfavors the associative mechanisms involved in disproportionation. scispace.com
Cyclic Constraints : Incorporating the phosphorus atom into a rigid cyclic system, such as in phospha-adamantane (CgP) or phospha-bicycle structures (PhobP), confers remarkable stability against disproportionation. scispace.com
The strength of the phosphorus-fluorine (P-F) bond is a critical factor in the thermal stability and reactivity of these compounds. High-level computational studies have quantified the effects of various substituents on the homolytic P-F bond dissociation energy (BDE). specialchem.comnih.gov As shown in the table below, the P-F BDE can vary significantly depending on the electronic nature of the R¹ and R² groups in an R¹R²P-F molecule. For instance, substituting hydrogen with fluorine atoms (as in F₂P-F) dramatically increases the BDE, indicating a much stronger and more stable P-F bond. Conversely, substituents like silyl (B83357) (H₃Si) can weaken the bond. specialchem.comnih.gov
| Fluorophosphine Species (R¹R²P-F) | Substituents (R¹, R²) | P-F Bond Dissociation Energy (BDE) at 298 K (kJ mol⁻¹) | Reference |
|---|---|---|---|
| F₂P–F | F, F | 556.5 | specialchem.comnih.gov |
| (HO)₂P–F | OH, OH | 529.7 | nih.gov |
| (CH₃)₂P–F (Dimethyl fluorophosphine) | CH₃, CH₃ | 482.9 | nih.gov |
| (H₃Si)HP–F | H₃Si, H | 451.9 | nih.gov |
| (H₃Si)₂P–F | H₃Si, H₃Si | 439.5 | specialchem.comnih.gov |
These findings demonstrate that by choosing appropriate substituents, the stability of fluorophosphine derivatives can be precisely controlled, making them viable for use in demanding applications like catalysis. scispace.com
Investigation of Fluorophosphonium Cations and Their Derivatives in Lewis Acidic Catalysis
By transforming trivalent fluorophosphines into pentavalent phosphonium (B103445) cations ([R₃PF]⁺), researchers have developed a class of highly electrophilic main-group Lewis acids. bris.ac.uk These fluorophosphonium salts have proven to be effective catalysts for a variety of organic transformations. Current time information in Bangalore, IN.researchgate.net
The synthesis of these cations can be achieved through several routes, including the in situ electrophilic fluorination of phosphines followed by anion exchange. Current time information in Bangalore, IN. The Lewis acidity of the resulting cation is highly tunable based on the substituents on the phosphorus atom; more electron-withdrawing groups lead to a more electrophilic and thus more Lewis acidic cation. bris.ac.ukresearchgate.net
A significant advancement in this area is the development of bis-fluorophosphonium dications. nih.govresearchgate.net In these molecules, two fluorophosphonium centers are held in close proximity by a molecular backbone. This spatial arrangement leads to a remarkable enhancement of Lewis acidity compared to their monocatonic counterparts. nih.govresearchgate.net The dication [CH₂(Ph₂PF)₂]²⁺, for example, demonstrates significantly higher catalytic activity due to this proximity effect. nih.govresearchgate.net
Fluorophosphonium cations have been successfully employed as catalysts in a range of Lewis acid-mediated reactions.
| Catalytic Transformation | Catalyst Type | Key Finding | Reference |
|---|---|---|---|
| Conversion of formamides to N-sulfonyl formamidines | Monocationic fluorophosphonium triflates | Demonstrates the catalytic potential of electrophilic fluorophosphonium salts. | Current time information in Bangalore, IN. |
| Friedel-Crafts-type dimerization | Bis-fluorophosphonium dications | Catalysis is enhanced by the proximity of the two cationic centers. | researchgate.net |
| Hydrosilylation of ketones | Bis-fluorophosphonium dications | Highly efficient conversion, with some catalysts achieving 89% yield in one hour. | nih.govresearchgate.net |
| Hydrodefluorination | Bis-fluorophosphonium dications | Effective in C-F bond activation, a challenging transformation. | researchgate.net |
| C-C bond forming reactions | Electrophilic phosphonium cations like [(C₆F₅)₃PF]⁺ | Catalyzes a diverse range of reactions, including C-X activation. | researchgate.net |
The enhanced reactivity of these dications underscores the importance of structural design in creating next-generation main-group Lewis acid catalysts. researchgate.net
Polymeric and Supramolecular Assemblies Incorporating Fluorophosphine Units
The integration of fluorophosphine units into larger polymeric or supramolecular structures is an emerging area of materials science. While the formation of long-chain polymers with fluorophosphine backbones is not widely documented, the attachment of fluorophosphine derivatives as pendant groups to macromolecules is an established technique, particularly for biomedical applications. researchgate.netnih.gov For instance, fluorophosphine-based molecules have been successfully conjugated to biomolecules such as peptides and proteins for use as ¹⁸F-radiolabeling agents in positron emission tomography (PET) imaging. researchgate.netnih.gov
The principles of polymer chemistry suggest that fluorophosphine units could be incorporated into more complex architectures. Methods like "grafting from" or "grafting to" could be used to attach fluorophosphine-containing side chains to a pre-existing polymer backbone, thereby creating a material with tailored surface properties or reactivity. mdpi.com
Furthermore, the field of supramolecular chemistry offers a theoretical framework for the self-assembly of fluorophosphine-containing molecules into ordered, non-covalent structures. nih.gov By designing fluorophosphine derivatives with specific recognition motifs (e.g., groups capable of hydrogen bonding or π-π stacking), it is conceivable to direct their assembly into one-dimensional filaments or other complex architectures. nih.govsioc-journal.cn Such materials could exhibit dynamic properties, responding to external stimuli like changes in temperature or pH, making them candidates for smart materials, sensors, or drug delivery systems. sioc-journal.cn However, specific examples of supramolecular polymers driven by the interactions of fluorophosphine units are currently limited in the scientific literature, representing a field ripe for future exploration.
Stereochemical Control and Chiral Fluorophosphine Synthesis for Asymmetric Applications
The development of chiral organophosphorus compounds is of paramount importance for asymmetric synthesis, where they are widely used as ligands for transition metal catalysts. nih.gov Creating fluorophosphines with a defined stereocenter at the phosphorus atom (P-stereogenic) allows for precise control over the stereochemical outcome of chemical reactions.
The synthesis of P-stereogenic fluorophosphines is a significant challenge, but several strategies have emerged. nih.gov These methods often rely on the principles of asymmetric synthesis, such as:
Desymmetrization : Starting with a pro-chiral phosphine (B1218219) derivative and using a chiral catalyst to selectively perform a reaction at one of two identical functional groups, thereby creating a chiral center. nih.gov
Kinetic Resolution : Reacting a racemic mixture of a chiral fluorophosphine precursor with a chiral reagent or catalyst that reacts faster with one enantiomer than the other, allowing for the separation of the unreacted, enantiomerically-enriched starting material. nih.gov
A notable success in this area is the synthesis of axially chiral, electrophilic fluorophosphonium cations. sioc-journal.cn These compounds have been applied as organocatalysts in the asymmetric hydrosilylation of ketones, demonstrating the potential of chiral fluorophosphine derivatives to induce enantioselectivity. sioc-journal.cn The synthesis often involves creating chiral backbones, such as binaphthyl systems, and then introducing the fluorophosphine moiety. The inherent chirality of the backbone controls the spatial arrangement around the phosphorus center, leading to effective stereochemical control in catalytic applications. sioc-journal.cn The ability to synthesize specific enantiomers of a chiral compound is critical, as the biological activity and therapeutic efficacy of many pharmaceuticals are dependent on their absolute stereochemistry. nih.gov
Emerging Research Frontiers and Interdisciplinary Applications of Dimethyl Fluorophosphine
Integration in Advanced Materials Science and Functional Materials Design
The unique properties of dimethyl fluorophosphine, stemming from the presence of a highly electronegative fluorine atom bonded to a phosphorus center, position it as a compound of interest in advanced materials science. ontosight.ai While direct integration into bulk materials is an emerging area, its primary role is as a specialized building block or surface modifier for designing functional materials with tailored properties. The field of functional materials science focuses on creating materials with specific, often tunable, optical, electronic, magnetic, or catalytic properties. cam.ac.ukox.ac.uk
The incorporation of organophosphorus moieties, particularly those containing fluorine, can significantly alter the characteristics of polymers, nanoparticles, and hybrid organic-inorganic materials. nih.govntu.ac.uk For instance, the introduction of the P-F group can enhance thermal stability, modify solubility in specific media (such as fluorous phases), and influence the electronic nature of a material's surface. Researchers are exploring the use of such fluorinated phosphines to create novel polymers and coordination complexes. liv.ac.uk These materials could find applications in areas like gas storage and capture, where the specific interactions of the fluorophosphine moiety could lead to selective adsorption, or in the development of advanced coatings with unique surface energies.
The design of these materials is often guided by the principle of creating multifunctional organic-inorganic hybrids, where the fluorophosphine component provides a specific, synergistic feature to the final product. nih.gov
Table 1: Potential Applications of this compound in Materials Science
| Material Type | Potential Function of this compound | Targeted Application Area |
|---|---|---|
| Functional Polymers | Monomer or additive to enhance thermal stability and chemical resistance. | High-performance plastics, specialized membranes. |
| Surface Coatings | Surface modifier to create hydrophobic or oleophobic surfaces. | Anti-fouling coatings, low-friction surfaces. |
| Nanoparticles | Ligand to passivate nanoparticle surfaces, controlling growth and solubility. ox.ac.uk | Advanced electronics, medical imaging agents. |
| Metal-Organic Frameworks (MOFs) | Functional ligand to tune pore size and gas adsorption properties. nottingham.ac.uk | Carbon capture, gas separation and storage. |
Rational Design of Next-Generation Catalysts Utilizing Fluorophosphine Ligands
Fluorophosphines, including this compound, are at the forefront of rational catalyst design due to the strong electron-withdrawing nature of the fluorine atom, which significantly modulates the electronic properties of the phosphorus ligand and, consequently, the catalytic metal center. This allows for the fine-tuning of catalyst activity and selectivity.
A key strategy in modern catalyst development involves the use of "ligand maps," which are theoretical tools that quantify and compare the properties of various ligands. researchgate.net These maps enable researchers to predict the potential efficacy of a novel ligand design, such as one based on this compound, before undertaking its synthesis. This predictive approach has successfully guided the development of new R₂PF-type fluorophosphine ligands that form highly active catalysts for important industrial reactions like hydroformylation and hydrocyanation. researchgate.net
Recent breakthroughs include the synthesis of a remarkably bench-stable nickel(0) complex, [Ni(PFPh₂)₄], stabilized by fluorophosphine ligands. nih.gov This complex serves as a versatile pre-catalyst for a range of cross-coupling reactions, including Suzuki-Miyaura, Kumada-Tamao-Corriu, and Buchwald-Hartwig C-N bond formations, in some cases outperforming conventional nickel catalysts. nih.gov The development of such stable and active fluorophosphine-metal complexes represents a significant step toward next-generation catalytic systems. Research has also demonstrated the utility of palladium and gold complexes with fluoroalkyl phosphine (B1218219) ligands in Suzuki-Miyaura coupling and hydroalkoxylation reactions. manchester.ac.uk
Table 2: Research Findings in Fluorophosphine-Based Catalysis
| Catalyst/Ligand System | Catalytic Application | Key Research Finding | Reference |
|---|---|---|---|
| R₂PF Ligands | Hydroformylation, Hydrocyanation | Activity predicted using ligand maps prior to synthesis, demonstrating effective rational design. | researchgate.net |
| [Ni(PFPh₂)₄] | Suzuki-Miyaura, Kumada, Buchwald-Hartwig Couplings | A highly stable Ni(0) pre-catalyst with superior or comparable activity to conventional sources. | nih.gov |
| (p-tolyl)₂PCF(CF₃)₂-AuCl | Hydroalkoxylation | Gold complex with a fluorinated phosphine ligand showed higher catalytic yield than non-fluorinated analogues. | manchester.ac.uk |
| Fluorinated Arylphosphines | Catalysis in Fluorous Phases & scCO₂ | Development of phosphine ligands for improved catalyst retention and separation in biphasic systems. | liv.ac.uk |
Methodological Advancements in Fluorophosphine Synthesis and Characterization
The synthesis of this compound and related compounds has evolved from straightforward reactions to more sophisticated and efficient methodologies. The traditional approach typically involves the reaction of a phosphine precursor, like dimethyl phosphine, with a suitable fluorinating agent. ontosight.ai
More recent advancements focus on creating P-F bonds with greater efficiency and under milder conditions. For example, a novel protocol for the rapid generation of P(V)-F bonds has been developed using sulfone iminium fluoride (B91410) (SIF) reagents. acs.org This method can achieve the deoxyfluorination of phosphinic acids and secondary phosphine oxides in as little as 60 seconds at room temperature with excellent yields, representing a significant improvement in efficiency. acs.org Another advanced synthetic route involves the reaction of silylphosphines with perfluoroalkyl iodides, which produces high yields of fluoroalkyl-containing phosphines. manchester.ac.uk
The synthesis of isotopically labeled variants, such as [¹⁴C]methylphosphonic difluoride, has also been achieved through multi-step processes like the Arbusov reaction followed by chlorination and subsequent fluorination, enabling their use in mechanistic studies. iaea.org
Characterization of these compounds relies heavily on modern analytical techniques. Multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the structure and purity of fluorophosphines. Single-crystal X-ray diffraction provides definitive structural elucidation of both the ligands and their metal complexes. manchester.ac.uk
Theoretical Frameworks for Predicting Novel Fluorophosphine Reactivity and Selectivity
Computational chemistry provides powerful theoretical frameworks for predicting the behavior of fluorophosphines, accelerating research and development by prioritizing the most promising candidates for synthesis. These theoretical models are crucial for understanding the intricate relationship between the structure of a fluorophosphine ligand and its resulting chemical reactivity and selectivity in catalytic processes.
As previously mentioned, ligand mapping is a prominent theoretical tool. By creating databases of computed ligand properties, such as steric and electronic parameters, researchers can predict how a new fluorophosphine ligand like this compound will behave when coordinated to a metal center. researchgate.net This allows for the in silico screening of potential catalysts, saving significant laboratory time and resources. For example, the proximity of R₂PF ligands to highly effective phosphite (B83602) ligands on a ligand map correctly predicted their potential as active catalysts. researchgate.net
Furthermore, high-level computational methods such as Density Functional Theory (DFT) are employed to model the three-dimensional structures of fluorophosphine-containing molecules and their transition states in chemical reactions. nih.gov These calculations provide deep insights into noncovalent interactions, such as hydrogen bonding involving the fluorine atom, which can play a critical role in controlling the conformational flexibility and binding properties of the molecule. nih.gov This detailed understanding of intermolecular forces is essential for predicting how a ligand will interact with a substrate in a catalyst's active site, thereby forecasting reactivity and selectivity.
Sustainable Chemical Processes and Environmental Considerations in Phosphorus-Fluorine Chemistry Research
The increasing focus on green chemistry has brought sustainability and environmental impact to the forefront of phosphorus-fluorine chemistry research. frontiersin.org A major challenge is that the production of many organophosphorus compounds, a class that includes fluorophosphines, traditionally starts from elemental white phosphorus (P₄). pinfa.eu The production of P₄ is an energy-intensive process with a significant carbon footprint. pinfa.eu To address this, research is actively exploring more sustainable synthetic routes that avoid P₄. One promising strategy involves using recovered phosphate (B84403) sources, such as struvite precipitated from wastewater, as a feedstock for producing value-added organophosphorus chemicals. pinfa.eunih.gov
The environmental fate of organophosphorus compounds is a significant concern. osti.gov While known for their applications, some compounds in this class are used as pesticides and can be toxic, persisting in soil and water. agronomyjournals.comgeoscienceworld.org They can inhibit crucial enzymes like acetylcholinesterase in various organisms and have the potential to pollute water bodies, leading to issues like eutrophication. agronomyjournals.commdpi.com Although the degradation of organophosphorus compounds can be faster than other chemical classes, their persistence is highly dependent on environmental factors like pH and temperature, and they can be detected in soils years after application. geoscienceworld.org
Furthermore, the fluorine component of the chemistry also carries environmental considerations. Fluorine emissions during the processing of phosphate rock for fertilizers, for example, are a known environmental concern that can impact biodiversity. wur.nl Therefore, the development of contained, high-yield synthetic methods and a thorough understanding of the lifecycle and environmental toxicology of any new phosphorus-fluorine compound are essential for the responsible advancement of this chemical field. scispace.com
Q & A
Q. What validation steps are essential when comparing catalytic activity data across studies?
- Standardization Measures : Report substrate-to-catalyst ratios, solvent purity, and reaction times. Use control experiments (e.g., ligand-free systems) to isolate ligand effects. Share kinetic profiles and Arrhenius parameters to facilitate cross-study comparisons .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
